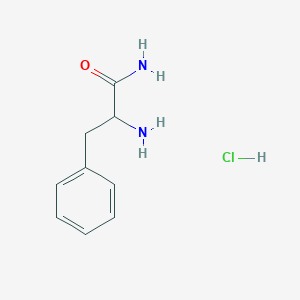

2-Amino-3-phenylpropanamide hydrochloride

Overview

Description

2-Amino-3-phenylpropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2-Amino-3-phenylpropanamide hydrochloride, also known as Phenylalanylamide , is a derivative of phenylalanine. It is believed to interact with the Genome polyprotein . .

Mode of Action

As a derivative of phenylalanine, it may interact with its target, the Genome polyprotein, resulting in changes at the molecular level

Biochemical Pathways

It is suggested that this compound may be involved in pathways related to bowel disease and diabetes . .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal (gi) absorption . . These properties may influence the bioavailability of the compound.

Result of Action

As it interacts with the Genome polyprotein , it may induce changes at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that phenylalanine derivatives can participate in various biochemical reactions

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

As a derivative of phenylalanine, it may be involved in the phenylpropanoid pathway .

Biological Activity

2-Amino-3-phenylpropanamide hydrochloride, a compound with the molecular formula C9H12N2O·HCl, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an amine group and a phenyl group, which contribute to its biological activity. Its hydrochloride form enhances solubility in biological systems, making it a suitable candidate for various applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O·HCl |

| Molecular Weight | 196.66 g/mol |

| CAS Number | 1236267-49-4 |

| Solubility | Soluble in water |

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that this compound could induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

2. Antimicrobial Activity

The compound has also displayed antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent. The mechanism involves disruption of bacterial cell wall synthesis .

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which play pivotal roles in inflammation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits certain kinases involved in cancer cell signaling pathways, leading to reduced cell growth.

- Receptor Modulation : It interacts with various receptors, potentially altering their signaling cascades, which is particularly relevant in inflammatory responses .

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potency against these cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited the growth of both bacteria at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives:

| Derivative | IC50 (µM) | Activity |

|---|---|---|

| 2-Amino-N,N-diethyl-3-phenylpropanamide | 30 | Moderate Anticancer |

| N,N-Diallyl-2-amino-3-phenylpropanamide | 20 | Strong Antimicrobial |

These findings suggest that modifications to the phenyl group can enhance biological activity, paving the way for the development of more effective derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its structural similarity to amino acids, particularly phenylalanine. Its applications include:

- Anticancer Research : Studies have indicated that derivatives of 2-amino-3-phenylpropanamide hydrochloride exhibit antiproliferative activities against various cancer cell lines. For instance, related compounds have been evaluated for their efficacy against DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cancer cells, showcasing promising cytotoxic effects and potential as anticancer agents .

- Neuroprotective Effects : The compound is being investigated for its neuroprotective properties. Research suggests that it may play a role in treating neurological disorders due to its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis .

Biochemical Applications

In biochemistry, this compound serves as a valuable building block for synthesizing various biomolecules:

- Peptide Synthesis : It can be utilized in the synthesis of peptides where phenylalanine is required. Its amide functionality allows for the formation of peptide bonds, making it a useful reagent in peptide coupling reactions.

- Enzyme Inhibitors : The compound has been studied for its potential as an enzyme inhibitor. Its structural features may allow it to interact with specific enzymes involved in metabolic pathways, providing insights into drug design for metabolic disorders .

Pharmacological Research

The pharmacological profile of this compound indicates several therapeutic potentials:

- Pain Management : As an analog of phenylalanine, it may influence pain pathways and has been investigated for its analgesic properties in preclinical models. This makes it a candidate for further studies in pain management therapies.

- Antidepressant Activity : Some studies suggest that compounds related to this compound could have mood-enhancing effects, potentially serving as antidepressants by modulating serotonin levels .

Table 1: Summary of Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-phenylpropanamide hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or amidation reactions. For example:

- Route 1 : Reacting 3-phenylpropanoyl chloride with ammonia under controlled conditions in dichloromethane, catalyzed by triethylamine. Yield optimization requires precise stoichiometry and inert atmosphere to minimize hydrolysis .

- Route 2 : Using L-serine derivatives as starting materials, followed by phenylamino group introduction via aniline reaction. Temperature (0–5°C) and pH control (neutral to slightly basic) are critical to suppress side reactions .

Purity is enhanced via recrystallization in ethanol/water mixtures. Yield and purity (>95%) are validated by HPLC (C18 column, methanol-phosphate buffer mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : - and -NMR identify stereochemistry and confirm phenyl group substitution patterns. For example, aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the amide proton resonates at δ 6.8–7.0 ppm .

- FT-IR : Amide C=O stretching at ~1650 cm and N–H bending at ~1550 cm confirm functional groups .

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H] peaks at m/z 195.1 (free base) and 231.5 (hydrochloride form) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel).

- Avoid prolonged exposure to humidity, as hydrolysis of the amide bond can occur, detectable via TLC (Rf shift) or increased free amine content in HPLC .

Advanced Research Questions

Q. How can advanced spectroscopic techniques differentiate stereoisomers in this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times vary by >2 minutes for (R)- and (S)-forms .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration. For example, the (S)-isomer shows a dihedral angle of 112° between the phenyl and amide planes .

- Circular Dichroism (CD) : Distinct Cotton effects at 220 nm (amide n→π) distinguish enantiomers .

Q. What role does this compound play in modulating neurotransmitter pathways, and how is this assessed experimentally?

Methodological Answer:

- Glutamate Analog Studies : The compound’s structural similarity to glutamate allows investigation of NMDA receptor interactions. Competitive binding assays using -MK-801 in rat cortical membranes quantify receptor affinity (IC values) .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons measure changes in ion currents post-application. Dose-dependent inhibition (10–100 µM) suggests partial agonist activity .

Q. How do structural modifications (e.g., halogenation) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-fluoro or 4-chloro derivatives) and compare via:

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Halogenation at the phenyl ring increases IC by 2–3 fold due to steric hindrance .

- Molecular Docking : AutoDock Vina simulations reveal halogen substituents improve binding to hydrophobic pockets in target proteins (ΔG < -8 kcal/mol) .

Q. How can conflicting solubility data in literature be resolved for this compound?

Methodological Answer:

- Controlled Solubility Studies : Use a shake-flask method at 25°C. Dissolve 10 mg in 1 mL of solvent (e.g., water, DMSO, ethanol), filter (0.22 µm), and quantify via UV-Vis (λ = 260 nm). Discrepancies often arise from polymorphic forms; characterize solids via PXRD to identify hydrate vs. anhydrous forms .

Q. Methodological Resources

Table 1: Key Analytical Parameters for Quality Control

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Purity | HPLC (Kromasil C18, 207 nm) | ≥98% | |

| Melting Point | Differential Scanning Calorimetry | 210–215°C (dec.) | |

| Residual Solvents | GC-MS (Headspace) | <500 ppm (ethanol) |

Table 2: Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation |

|---|---|---|

| Hydrolyzed Amide | Moisture exposure | Use anhydrous solvents |

| Racemization | High-temperature steps | Optimize pH (<8) |

Properties

IUPAC Name |

2-amino-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHLGTPNBQXSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507319 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-83-1 | |

| Record name | Phenylalaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.